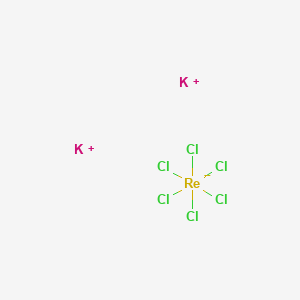

Potassium hexachlororhenate(IV)

Description

Historical Trajectory and Evolution of Rhenium Chemistry

The story of rhenium is a relatively recent one in the annals of chemistry. Its existence was predicted by Dmitri Mendeleev, but it was not until 1925 that Walter Noddack, Ida Tacke, and Otto Berg announced its discovery, naming it after the Rhine River. The isolation of this rare element proved to be a formidable challenge, and for many years, its chemistry remained largely unexplored. The development of reliable methods for its extraction and purification in the mid-20th century paved the way for a more systematic investigation of its compounds.

Early studies focused on the simple oxides and halides of rhenium. A significant breakthrough in understanding its coordination chemistry was the synthesis and characterization of the hexahalorhenate(IV) complexes, particularly the hexachlororhenate(IV) anion, [ReCl₆]²⁻. These stable, well-defined complexes provided a platform for exploring the various oxidation states and coordination environments of rhenium, laying the groundwork for the rich and diverse field of rhenium coordination chemistry that exists today.

Fundamental Significance of Hexachlororhenate(IV) in Transition Metal Chemistry

The hexachlororhenate(IV) anion, [ReCl₆]²⁻, is a cornerstone of rhenium's coordination chemistry and serves as a quintessential example of an octahedral d³ transition metal complex. Its stability and well-defined structure have made it an ideal subject for fundamental studies in electronic structure, spectroscopy, and magnetism. The electronic configuration of the Re(IV) center in an octahedral field gives rise to distinct spectroscopic and magnetic properties that have been instrumental in the development and validation of ligand field theory.

Furthermore, potassium hexachlororhenate(IV) is a crucial starting material for the synthesis of a vast array of other rhenium compounds. The lability of the chloride ligands allows for their substitution by a wide range of other ligands, opening up pathways to complexes with different coordination numbers, geometries, and functionalities. This versatility has established K₂ReCl₆ as a key precursor in the exploration of rhenium's catalytic, medicinal, and materials science applications. The study of its hydrolysis and redox reactions has also provided valuable insights into the aqueous chemistry and electrochemical behavior of rhenium. researchgate.net The relative inertness of the hexachlororhenate(IV) ion to ready hydrolysis in alkaline medium is a notable characteristic.

Properties

IUPAC Name |

dipotassium;hexachlororhenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRXIXEXSEJGV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium hexachlororhenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Synthetic Methodologies for Potassium Hexachlororhenate Iv

Established Preparative Routes and Optimization

The most common and reliable methods for synthesizing potassium hexachlororhenate(IV) involve the chemical reduction of potassium perrhenate (B82622) in a strongly acidic medium.

Reduction of Perrhenate Precursors

The synthesis of potassium hexachlororhenate(IV) is most frequently accomplished by the reduction of potassium perrhenate (KReO₄). wikipedia.org This process involves a change in the oxidation state of rhenium from +7 in the perrhenate ion (ReO₄⁻) to +4 in the hexachlororhenate ion ([ReCl₆]²⁻). The reaction is conducted in a concentrated hydrochloric acid solution, which provides the chloride ligands necessary to form the complex.

Several reducing agents have been successfully employed for this transformation, including potassium iodide, hypophosphorous acid, and chromium(II) chloride. wikipedia.org The use of hypophosphorous acid (H₃PO₂) has been noted as an improved and efficient method for the synthesis of hexahalorhenates(IV). researchgate.net

A typical laboratory procedure involves dissolving potassium perrhenate and a stoichiometric amount of potassium chloride in concentrated hydrochloric acid. osti.gov A reducing agent, such as hypophosphorous acid, is then added to the solution. The mixture is heated to facilitate the reduction and subsequent crystallization of the product. This method can yield a product with approximately 96% purity before recrystallization, with yields around 80%. osti.gov A single recrystallization can improve the purity to 99.5%. osti.gov

The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity. Below is a summary of common preparative routes involving the reduction of perrhenate.

Table 1: Comparison of Reductive Synthetic Routes for K₂ReCl₆ from Potassium Perrhenate

| Starting Materials | Reducing Agent | Solvent | Reported Yield | Reported Purity (pre-recrystallization) | Reference |

| KReO₄, KCl | Hypophosphorous Acid (H₃PO₂) | Hydrochloric Acid | ~80% | ~96% | osti.gov |

| KReO₄ | Potassium Iodide (KI) | Hydrochloric Acid | Not specified | Not specified | wikipedia.org |

| KReO₄ | Chromium(II) Chloride (CrCl₂) | Hydrochloric Acid | Not specified | Not specified | wikipedia.org |

Reactions Involving Rhenium Halide Compounds

While the reduction of perrhenates is the predominant synthetic route, the synthesis of potassium hexachlororhenate(IV) from other rhenium halide compounds is less common in the literature. Rhenium exists in several stable halide forms, such as rhenium(V) chloride (ReCl₅) and rhenium(III) chloride (ReCl₃). However, established, high-yield methods for the direct conversion of these lower or higher oxidation state halides into K₂ReCl₆ are not widely documented.

Often, the hexachlororhenate(IV) anion, [ReCl₆]²⁻, serves as a stable starting material for the synthesis of other rhenium complexes rather than being the target product from other rhenium halides. For instance, K₂ReCl₆ can be reduced by hydrazine (B178648) hydrate (B1144303) to produce rhenium metal. osti.gov It also undergoes reactions to form other coordination compounds. researchgate.net The synthesis of K₂ReCl₆ typically proceeds by establishing the +4 oxidation state via reduction from the more common +7 state of perrhenate, followed by coordination with chloride ions.

Novel Synthetic Strategies and High-Yield Approaches

Research into the synthesis of potassium hexachlororhenate(IV) has focused more on optimizing established methods rather than developing entirely new strategies. The method employing hypophosphorous acid as the reducing agent for potassium perrhenate in hydrochloric acid represents a significant, high-yield approach. researchgate.netosti.gov This procedure can be completed in a relatively short time frame of under four hours and produces the compound in high yield and purity. osti.gov

A study focusing on the synthesis of ammonium (B1175870) hexahalorhenates, (NH₄)₂ReX₆ (where X = Cl, Br, I), also utilized hypophosphorous acid in concentrated hydrohalic acids, achieving yields of up to 90%. osti.gov This demonstrates the effectiveness of this reductant for forming the [ReX₆]²⁻ anion. While this specific study focused on the ammonium salt, the underlying high-yield synthesis of the hexachlororhenate anion is directly applicable.

As of now, the scientific literature does not prominently feature novel synthetic methodologies like mechanochemistry, sonochemistry, or advanced catalytic routes specifically for the bulk preparation of K₂ReCl₆. The established reduction of perrhenate precursors remains the most efficient and widely used method.

Advanced Crystallographic Investigations of Potassium Hexachlororhenate Iv

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) has been the principal method for determining the detailed crystal structure of potassium hexachlororhenate(IV). These studies provide precise data on the compound's lattice framework, atomic positions, and bonding characteristics.

Determination of Crystal System, Space Group, and Unit Cell Parameters

At room temperature, potassium hexachlororhenate(IV) crystallizes in a cubic system. This high degree of symmetry is characteristic of many related hexahalometallate compounds.

Crystal System: Cubic

Space Group: Fm-3m (No. 225) materialsproject.org

Structure Type: Antifluorite (K₂PtCl₆ prototype)

The antifluorite structure consists of a face-centered cubic (FCC) arrangement of the complex anions, [ReCl₆]²⁻, with the potassium (K⁺) cations occupying all the tetrahedral voids in the lattice. researchgate.net The rhenium atoms are located at the 4a Wyckoff positions, the potassium ions at the 8c positions, and the chlorine atoms at the 24e positions. cdnsciencepub.com

Refined single-crystal X-ray diffraction data have provided accurate unit cell parameters.

| Parameter | Value | Reference |

| a (cell length) | 9.84 Å | cdnsciencepub.com |

| α, β, γ (cell angles) | 90° | cdnsciencepub.com |

| Volume | 953 ų | cdnsciencepub.com |

| Z (formula units per cell) | 4 | cdnsciencepub.com |

Elucidation of Interatomic Distances and Bond Angles

The high symmetry of the crystal structure dictates the bond angles within the anion. The [ReCl₆]²⁻ unit forms a near-perfect octahedron, with the rhenium atom at the center and six chlorine atoms at the vertices.

Detailed structural refinement has yielded precise interatomic distances. cdnsciencepub.comcdnsciencepub.com The Re-Cl bond is covalent, while the interaction between the potassium cation and the chlorine atoms of the anion is ionic.

| Bond/Interaction | Distance (Å) |

| Re-Cl | 2.35 |

| K-Cl | 3.48 |

The bond angles within the regular [ReCl₆]²⁻ octahedron are fixed by the cubic symmetry.

| Angle | Value (°) |

| Cl-Re-Cl (adjacent) | 90 |

| Cl-Re-Cl (opposite) | 180 |

Analysis of Atomic Displacement Parameters and Librational Angles

Atomic displacement parameters (ADPs), often referred to as temperature factors, describe the mean displacement of an atom from its average position due to thermal vibration. ucl.ac.uk In K₂ReCl₆, analysis of these parameters reveals important information about the dynamics of the [ReCl₆]²⁻ anion.

Studies have reported anomalously high atomic displacement parameters for the chlorine atoms, even at room temperature. researchgate.net This indicates significant thermal motion. These motions are not purely translational but also involve a considerable degree of rigid-body libration (a wobbling or rocking motion) of the [ReCl₆]²⁻ octahedra within the crystal lattice. cdnsciencepub.comresearchgate.net The root-mean-square (r.m.s.) angle of libration for the [ReCl₆]²⁻ ion has been determined from these anisotropic displacement parameters. cdnsciencepub.comcdnsciencepub.com This librational freedom is attributed to the fact that the [ReCl₆]²⁻ octahedra are relatively isolated and weakly interacting within the structure. researchgate.net

Neutron Diffraction Studies

While X-ray diffraction is sensitive to electron density, neutron diffraction probes the positions of atomic nuclei and is particularly effective for studying magnetic structures. Neutron diffraction studies on K₂ReCl₆ have been crucial in understanding its low-temperature behavior.

These studies have confirmed that K₂ReCl₆ undergoes a transition to an antiferromagnetically ordered state at a Néel temperature (Tɴ) of approximately 12 K. aip.org Neutron diffraction can detect the appearance of new magnetic Bragg peaks below this temperature, which are absent in the paramagnetic state above 12 K. These magnetic reflections provide information about the size and orientation of the magnetic moments on the Re⁴⁺ ions and how they are arranged relative to one another in the ordered state.

Examination of Crystal Packing and Interionic Interactions

The crystal structure of K₂ReCl₆ is a classic example of ionic packing in an A₂BX₆ compound. The structure is built from discrete [ReCl₆]²⁻ anions and K⁺ cations held together by electrostatic forces.

The packing can be visualized as a face-centered cubic (FCC) lattice of the large, spherical [ReCl₆]²⁻ anions. The smaller K⁺ cations then fill all the available tetrahedral holes created by this arrangement. Each K⁺ cation is surrounded by 12 chlorine atoms, forming a cuboctahedral coordination environment. materialsproject.org Conversely, each [ReCl₆]²⁻ octahedron is surrounded by eight K⁺ cations located at the corners of a cube. This efficient packing of cations and anions results in a stable, high-symmetry crystal structure at ambient temperature. researchgate.net The primary interaction holding the lattice together is the non-directional ionic bond between the K⁺ cations and the negatively charged [ReCl₆]²⁻ anions.

Structural Phase Transitions and Associated Phenomena

Potassium hexachlororhenate(IV) is known to exhibit a series of structural phase transitions as the temperature is lowered. researchgate.net These transitions involve subtle distortions from the high-symmetry cubic structure. The significant librational motion of the [ReCl₆]²⁻ octahedra in the cubic phase is a precursor to these transitions. As the temperature decreases, these dynamic rotational motions can "freeze" into a statically tilted arrangement of the octahedra, leading to a reduction in crystal symmetry.

A notable transition is the antiferromagnetic ordering at approximately 12 K, which is accompanied by a structural change. aip.org This indicates a coupling between the magnetic and lattice degrees of freedom in the crystal. Such magnetostructural transitions are a subject of significant interest in solid-state chemistry and physics.

Electronic Structure and Quantum Mechanical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry and materials science, offering a powerful framework for investigating the electronic structure of complex materials like K₂ReCl₆. By approximating the many-body problem of electron interactions into a more manageable one based on electron density, DFT allows for the calculation of ground-state properties with a favorable balance of accuracy and computational cost.

Ground State Electronic Configuration and Orbital Analysis

The rhenium center in potassium hexachlororhenate(IV) is in the +4 oxidation state, possessing a d³ electron configuration. arxiv.org In the octahedral [ReCl₆]²⁻ complex, the five degenerate d-orbitals of the free rhenium ion are split by the electrostatic field of the six chloride ligands into a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).

The three valence d-electrons of Re(IV) occupy the lower-energy t₂g orbitals (d_xy, d_yz, d_xz) with parallel spins, in accordance with Hund's rule. This results in a ground state with a total spin S = 3/2. The ground state electronic configuration is therefore (t₂g)³. Because the t₂g orbitals are half-filled and the e_g orbitals are empty, this configuration is orbitally non-degenerate, leading to a ⁴A₂g ground term symbol in the O_h point group.

Table 1: Ground State Electronic Properties of the [ReCl₆]²⁻ Complex

| Property | Description | Value/Configuration |

|---|---|---|

| Rhenium Oxidation State | IV | Re⁴⁺ |

| d-Electron Count | Number of electrons in the d-shell of Rhenium | 3 |

| Crystal Field Geometry | Arrangement of Chloride ligands around Rhenium | Octahedral (O_h) |

| Ground State Configuration | Occupancy of the split d-orbitals | (t₂g)³ (e_g)⁰ |

| Total Spin (S) | Sum of the spin quantum numbers of the valence electrons | 3/2 |

Computational Probes of Electronic States and Band Structures

Theoretical studies on related hexachloro complexes show that the valence band is typically dominated by Cl 3p character, while the states near the Fermi level are primarily composed of the Re 5d t₂g orbitals. The conduction band is formed by the unoccupied Re 5d e_g orbitals and higher-energy states. Spectroscopic studies have identified electronic excitations within the t₂g manifold in K₂ReCl₆, which are understood to have a significant vibronic character, meaning they are coupled to vibrational modes of the [ReCl₆]²⁻ octahedra. arxiv.org

Advanced Quantum Chemical Methodologies

While DFT is a powerful tool for ground-state properties, more advanced methods are often required to accurately describe phenomena like strong electron correlation and certain excited states, which are pertinent to d-electron systems.

Investigation of Strong Correlation Effects

Strong electron correlation refers to the significant interactions between electrons that are not adequately captured by mean-field theories or standard DFT approximations. aps.orgaps.org These effects are particularly important for materials with partially filled and spatially localized d or f orbitals, such as in K₂ReCl₆. arxiv.org In such systems, the strong on-site Coulomb repulsion can influence electronic and magnetic ordering. While the d³ configuration of Re(IV) is less susceptible to the most dramatic correlation effects compared to other d-electron counts, a precise quantitative description may still require methods that go beyond standard DFT, such as DFT+U, which adds an on-site Coulomb interaction term (U) to better account for localization.

Application of Many-Body Green's Functions Theory

Many-Body Green's Function Theory provides a rigorous quantum mechanical framework for studying the properties of interacting electrons. wikipedia.org Methodologies such as the GW approximation are used to calculate quasiparticle energies and bandgaps with higher accuracy than standard DFT. sourceforge.io This theory is not limited to the Born-Oppenheimer approximation and can be extended to include the coupled motion of electrons and nuclei. aps.orgaps.orgarxiv.org The application of these methods to K₂ReCl₆ would allow for a more precise determination of its electronic band structure and optical absorption spectra, providing deeper insight into its excited-state properties.

Theoretical Studies of Magnetic Anisotropy and Zero-Field Splitting

The S = 3/2 spin state of the Re(IV) ion in K₂ReCl₆ makes its magnetic properties a subject of considerable interest. The interaction of this spin with the orbital angular momentum (spin-orbit coupling) and the local crystal field environment leads to magnetic anisotropy and zero-field splitting.

Magnetic anisotropy refers to the dependence of a material's magnetic properties on the direction of an applied magnetic field. nih.gov In K₂ReCl₆, this originates primarily from the single-ion anisotropy of the [ReCl₆]²⁻ units. This anisotropy is a consequence of spin-orbit coupling, which mixes the ground ⁴A₂g state with excited states.

This same interaction lifts the four-fold degeneracy of the S = 3/2 spin state even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). nih.gov The ZFS splits the ground state into two Kramers doublets, characterized by the spin projections M_S = ±1/2 and M_S = ±3/2. The energy separation between these doublets is defined by the axial ZFS parameter, D.

Table 2: Parameters in the Theoretical Study of Zero-Field Splitting

| Parameter | Symbol | Description |

|---|---|---|

| Axial ZFS Parameter | D | Describes the energy splitting between spin sublevels along the principal magnetic axis. |

| Rhombic ZFS Parameter | E | Describes the splitting for systems with lower than axial symmetry. For the octahedral [ReCl₆]²⁻, E is expected to be zero. |

Theoretical calculations, often employing multireference ab initio methods or specialized DFT approaches, are used to compute the ZFS parameters. elsevierpure.combibliotekanauki.pl These calculations provide a direct link between the electronic structure and the macroscopic magnetic behavior of the compound.

Analysis of Charge Transfer Processes and Electronic Transitions

The electronic absorption spectrum of potassium hexachlororhenate(IV) is a composite of relatively weak d-d transitions and highly intense ligand-to-metal charge transfer (LMCT) bands. The latter are a consequence of the promotion of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. In the case of [ReCl₆]²⁻, the metal is in a high oxidation state, which facilitates this type of charge transfer from the chloride ligands. These transitions are selection rule-allowed and therefore exhibit high molar absorptivities.

In contrast, d-d transitions, which involve the excitation of an electron from the t₂g to the e_g orbitals within the metal's d-shell, are Laporte-forbidden in a perfectly centrosymmetric octahedral complex. This results in significantly lower absorption intensities. However, these transitions are not entirely absent and can be observed due to vibronic coupling, which momentarily distorts the centrosymmetric geometry of the complex.

Detailed spectroscopic studies have identified several bands in the electronic spectrum of K₂[ReCl₆]. The diffuse reflectance spectrum, for instance, reveals distinct bands corresponding to these transitions.

Interactive Data Table: Electronic Transitions in K₂[ReCl₆]

The following table summarizes the observed electronic transitions for potassium hexachlororhenate(IV), based on diffuse reflectance spectral data.

| Band Position (cm⁻¹) | Assignment | Transition Type |

| 14,000 | d-d transition | Intra-metal |

| 15,400 | d-d transition | Intra-metal |

This data is based on diffuse reflectance spectra and represents the primary d-d transitions observed for the compound.

The bands observed at 14,000 cm⁻¹ and 15,400 cm⁻¹ are attributed to the spin-forbidden d-d transitions within the Re(IV) metal center. The higher energy regions of the spectrum are typically dominated by the much more intense ligand-to-metal charge transfer bands.

Further research utilizing various spectroscopic techniques continues to refine our understanding of the complex interplay of electronic states within this and other transition metal complexes.

Spectroscopic Elucidation of Potassium Hexachlororhenate Iv

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and infrared techniques, is instrumental in characterizing the fundamental vibrational modes of the hexachlororhenate(IV) anion.

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy of potassium hexachlororhenate(IV) reveals the vibrational modes of the [ReCl₆]²⁻ complex. For an octahedral molecule like [ReCl₆]²⁻, three Raman-active modes are expected: the symmetric stretching mode (ν₁), the asymmetric stretching mode (ν₂), and the deformation mode (ν₅). Studies on related hexahalorhenate(IV) compounds, such as (NH₄)₂[ReF₆], have shown splitting of observed peaks in the Raman spectrum, which are correlated to the valence frequencies of the [ReF₆]²⁻ anion. researchgate.net

| Vibrational Mode | Description | Raman Frequency (cm⁻¹) |

| ν₁ (A₁g) | Symmetric Re-Cl stretch | ~346 |

| ν₂ (E_g) | Asymmetric Re-Cl stretch | ~260 |

| ν₅ (T₂g) | Cl-Re-Cl deformation | ~160 |

Note: The exact frequencies can vary slightly depending on the crystalline environment and measurement conditions.

Infrared Spectroscopic Characterization

Infrared (IR) spectroscopy complements Raman spectroscopy by probing the IR-active vibrational modes of the [ReCl₆]²⁻ anion. For an octahedral geometry, two fundamental IR-active modes are predicted: the asymmetric stretching mode (ν₃) and the asymmetric deformation mode (ν₄). Infrared data has been reported for related rhenium complexes, contributing to the understanding of their structural properties. researchgate.net

| Vibrational Mode | Description | Infrared Frequency (cm⁻¹) |

| ν₃ (T₁u) | Asymmetric Re-Cl stretch | ~320 |

| ν₄ (T₁u) | Cl-Re-Cl deformation | ~180 |

Note: These are approximate values and can be influenced by factors such as sample preparation (e.g., KBr disc) and instrument resolution.

Electronic Spectroscopy

Electronic spectroscopy techniques, including UV-Vis, XAS, and XPS, are utilized to investigate the electronic structure and oxidation state of the rhenium center in potassium hexachlororhenate(IV).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of potassium hexachlororhenate(IV) in solution exhibits characteristic absorption bands arising from electronic transitions within the [ReCl₆]²⁻ complex. These transitions are typically d-d transitions, which are formally Laporte-forbidden for a centrosymmetric octahedral complex but can be observed due to vibronic coupling. Spectrophotometric absorption data has been collected for a number of rhenium(IV) complex salts. researchgate.net

| Absorption Maxima (λ_max) | Electronic Transition |

| ~280 nm | Ligand-to-metal charge transfer (LMCT) |

| ~480 nm | d-d transition |

| ~700 nm | d-d transition |

Note: The position and intensity of these bands can be influenced by the solvent and the presence of any hydrolysis products.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials. wikipedia.org XAS experiments, which require intense and tunable X-ray beams from a synchrotron radiation facility, can provide information on the oxidation state and coordination environment of the rhenium atom. wikipedia.org Specifically, the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and geometry of the absorbing atom. escholarship.orguu.nl Studies on related ammonium (B1175870) hexahalorhenate(IV) salts have utilized X-ray absorption fine structure spectroscopy to determine bond distances. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements. bnl.govcarleton.edu By analyzing the core-level binding energies of the Re, K, and Cl electrons, the +4 oxidation state of rhenium in K₂ReCl₆ can be confirmed.

| Element | Core Level | Binding Energy (eV) |

| Re | 4f₇/₂ | ~42.5 |

| K | 2p₃/₂ | ~292.8 |

| Cl | 2p₃/₂ | ~198.7 |

Note: Binding energies can exhibit small shifts depending on the specific chemical environment and instrument calibration.

Magnetic Resonance Spectroscopy

The [ReCl₆]²⁻ anion in potassium hexachlororhenate(IV) is a paramagnetic species, with the rhenium(IV) center having a 5d³ electronic configuration. Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study the magnetic properties of this complex. The magnetic behavior of Re(IV) complexes is often characterized by a large zero-field splitting of the ground state. researchgate.net

While detailed EPR studies specifically on K₂ReCl₆ are not extensively reported in the provided context, investigations of other Re(IV) complexes show that the magnetic properties are influenced by the spin state of the metal ion and any magnetic interactions between adjacent metal centers. mdpi.com For instance, studies on magnetically diluted Re(IV) complexes have determined large zero-field splitting values. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that provides detailed information about the electronic structure of paramagnetic species, such as transition metal complexes with unpaired electrons. For Potassium hexachlororhenate(IV), (K₂[ReCl₆]), EPR studies are instrumental in elucidating the properties of the central Rhenium(IV) ion.

The Rhenium atom in its neutral state has an electron configuration of [Xe] 4f¹⁴ 5d⁵ 6s². tamu.eduwikipedia.org In the +4 oxidation state, as found in the hexachlororhenate(IV) anion ([ReCl₆]²⁻), Rhenium has an electron configuration of [Xe] 4f¹⁴ 5d³. This d³ configuration in an octahedral ligand field, as provided by the six chloride ligands, results in a ground state with a total electron spin of S = 3/2. The presence of these unpaired electrons makes K₂[ReCl₆] a suitable candidate for EPR spectroscopic analysis.

Detailed research findings from EPR studies on systems analogous to Potassium hexachlororhenate(IV), particularly Rhenium(IV) doped into single crystals of Potassium hexachloroplatinate(IV) (K₂[PtCl₆]), have provided precise parameters that are considered representative of the [ReCl₆]²⁻ ion. The similar octahedral chloride environment in K₂[PtCl₆] allows for the effective magnetic dilution of the paramagnetic Re(IV) centers, enabling the resolution of the EPR spectrum.

The EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A). The g-value is a dimensionless quantity that reflects the interaction of the unpaired electron's magnetic moment with the external magnetic field. For transition metal ions, the g-value often deviates from the free electron g-value (ge ≈ 2.0023) due to spin-orbit coupling.

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moment of the rhenium nucleus. Rhenium has two naturally occurring isotopes, ¹⁸⁵Re and ¹⁸⁷Re, both with a nuclear spin of I = 5/2. This nuclear spin couples with the electron spin to produce a characteristic hyperfine splitting pattern in the EPR spectrum, which can provide information about the delocalization of the unpaired electrons onto the metal nucleus.

The experimental EPR data for Re(IV) in an octahedral chloride environment provides key insights into its electronic structure. The observed g-value is consistent with theoretical predictions for a d³ ion in a strong ligand field. The hyperfine coupling constant quantifies the magnitude of the interaction between the d-electrons and the rhenium nucleus.

Below is a table summarizing the experimental EPR parameters for the Rhenium(IV) ion in a hexachloride environment, as determined from studies on K₂[PtCl₆] single crystals.

| Parameter | Value | Unit |

| g-value | 1.815 ± 0.001 | Dimensionless |

| Hyperfine Coupling Constant (A) | (3.89 ± 0.01) × 10⁻² | cm⁻¹ |

| Data obtained from EPR studies on Re⁴⁺ in K₂[PtCl₆] single crystals. aip.org |

These spectroscopic parameters are fundamental to understanding the bonding and electronic distribution within the [ReCl₆]²⁻ complex. The deviation of the g-value from the free electron value and the magnitude of the hyperfine coupling constant are sensitive probes of the covalent character of the Rhenium-chlorine bonds and the extent of spin-orbit coupling effects.

Coordination Chemistry Derived from Potassium Hexachlororhenate Iv Precursors

Synthesis of Novel Rhenium Complexes

The [ReCl₆]²⁻ anion provides a robust platform for the synthesis of new rhenium compounds through ligand substitution and redox reactions. The lability of the chloride ligands, coupled with the accessibility of different oxidation states for rhenium, enables the formation of a wide spectrum of complexes with tailored properties.

Preparation of Rhenium Carbonyl Complexes

While the direct carbonylation of potassium hexachlororhenate(IV) is not a common route, it serves as a precursor to intermediates that are readily converted to rhenium carbonyl complexes. A primary method involves the reduction of the Re(IV) center, often in the presence of a suitable solvent and a carbon monoxide source.

A key intermediate in the synthesis of many rhenium carbonyls is pentacarbonylrhenium(I) chloride, [Re(CO)₅Cl]. This complex can be prepared from rhenium precursors and subsequently used in a variety of reactions. For instance, the reaction of [Re(CO)₅Cl] with azo dicarboxylate ester ligands leads to the formation of mono- and dinuclear Re(I) tricarbonyl chloride complexes. nih.gov The thermal activation of [Re(CO)₅Cl] is often a delicate balance, as it is necessary to promote the reaction while avoiding the decomposition of the ligands. nih.gov

Another important synthon, fac-[Re(CO)₃(H₂O)₃]Cl, can be synthesized by refluxing chloropentacarbonylrhenium(I) in water. rsc.org This aqua complex is a versatile starting material for the preparation of a wide range of facial tricarbonyl rhenium complexes through the substitution of the water ligands.

Formation of Complexes with Diverse Organic and Inorganic Ligands

Potassium hexachlororhenate(IV) is an excellent precursor for the synthesis of rhenium(IV) complexes with a multitude of organic and inorganic ligands. The substitution of one or more chloride ions allows for the fine-tuning of the electronic and steric properties of the resulting complexes.

For example, the reaction of K₂ReCl₆ with acetonitrile (B52724) leads to the formation of both cis- and trans-isomers of the tetrachlorodiacetonitrilerhenium(IV) complex, [ReCl₄(NCCH₃)₂]. researchgate.net The coordination polyhedron of the rhenium(IV) atom in the cis-isomer is a distorted octahedron, with the two acetonitrile molecules coordinated cis to each other. researchgate.net

The versatility of K₂ReCl₆ as a precursor extends to the formation of complexes with a variety of other ligands, including those with oxygen and sulfur donor atoms, leading to a rich and diverse coordination chemistry for rhenium(IV).

Development of Heterobimetallic and Polynuclear Rhenium Systems

The ability of rhenium complexes derived from K₂ReCl₆ to act as "metalloligands" has paved the way for the construction of complex heterobimetallic and polynuclear systems. These systems are of great interest due to their potential applications in areas such as molecular magnetism and catalysis.

Rhenium(IV) complexes can act as building blocks to construct heteropolynuclear complexes. For instance, mononuclear species can be designed to coordinate to other metal ions. This approach has been used to create systems containing both rhenium and other transition metals.

Furthermore, the synthesis of polynuclear rhenium clusters is a significant area of research. These clusters often feature a core of multiple rhenium atoms, which can be linked by metal-metal bonds and bridging ligands. For example, hexanuclear rhenium cluster complexes with the general formula trans-[{Re₆Q₈}L₄X₂] (where Q = S or Se; L is an organic ligand, and X is a halide) have been synthesized. mdpi.com The synthesis of these clusters can be thermally controlled, allowing for the selective substitution of apical ligands. mdpi.com The formation of even larger clusters, such as tetranuclear rhenium(I) tricarbonyl clusters, has also been observed.

The development of heterobimetallic complexes containing rhenium and other metals, such as molybdenum, has also been explored. The synthesis of {Re₄Mo₂} and {Re₃Mo₃} cores has been achieved, and the properties of these clusters can be tuned by varying the Re/Mo ratio. nih.gov

Structure-Property Relationship Studies in Derived Rhenium(IV) Complexes

The coordination geometry of the Re(IV) center, which is typically a distorted octahedron, significantly influences the electronic properties of the complex. The nature of the ligands coordinated to the rhenium ion plays a critical role in determining the energy levels of the molecular orbitals and, consequently, the spectroscopic and magnetic properties.

For instance, in complexes of the type [ReCl₄(L₂)] (where L₂ is a bidentate ligand), the electronic structure and photophysical behavior can be tuned by modifying the ligand L. mdpi.com The introduction of different substituents on the ligand can alter the energy of the metal-to-ligand charge transfer (MLCT) and intraligand (IL) excited states, thereby affecting the emission properties of the complex. mdpi.com

The magnetic properties of rhenium(IV) complexes are also a subject of intense investigation. The Re(IV) ion has a d³ electron configuration, which can give rise to interesting magnetic behavior. The study of the magnetic susceptibility of these complexes as a function of temperature can reveal the nature of the magnetic interactions between rhenium centers in polynuclear systems or in the solid state.

Role as a Building Block in Supramolecular Assembly and Coordination Polymers

The predictable coordination geometries and the ability to introduce functional groups make rhenium complexes derived from K₂ReCl₆ excellent building blocks for the construction of supramolecular assemblies and coordination polymers. These extended structures are formed through the self-assembly of molecular components via non-covalent interactions or coordination bonds.

The "metalloligand" approach, where a pre-formed metal complex is used as a ligand to coordinate to other metal centers, is a powerful strategy for constructing coordination polymers. Rhenium complexes with bridging ligands, such as pyrazine (B50134) or 4,4'-bipyridine, can link metal centers together to form one-, two-, or three-dimensional networks. nih.gov

For example, octahedral rhenium cluster complexes can be used as nodes in the construction of coordination polymers. The apical ligands of these clusters can be substituted with bifunctional organic linkers that can bridge to other metal ions or clusters, leading to the formation of extended frameworks. mdpi.comnih.gov The choice of the linker and the reaction conditions, such as temperature and solvent, can influence the dimensionality and topology of the resulting coordination polymer. rsc.org

Catalytic Applications of Potassium Hexachlororhenate Iv and Its Derivatives

Homogeneous Catalysis Utilizing Rhenium(IV) Species

Rhenium complexes in various oxidation states are known to catalyze a range of organic transformations. While direct use of potassium hexachlororhenate(IV) in homogeneous catalysis is not extensively documented, related Rhenium(IV) species and complexes derived from other rhenium sources demonstrate significant catalytic potential. These systems provide insight into the plausible catalytic activity of Re(IV) complexes that could be generated from K₂ReCl₆.

Rhenium carbonyl complexes, for instance, have been shown to catalyze the insertion of α,β-unsaturated carbonyl compounds into the C-H bonds of aromatic compounds that possess nitrogen-containing directing groups. oup.comoup.com Studies on the reaction mechanism suggest that the rhenium catalyst facilitates C-H bond activation, insertion of the unsaturated compound into the newly formed Rhenium-Carbon bond, followed by cyclization and reductive elimination. oup.comoup.com This reactivity is distinct from that of more common catalysts like rhodium and ruthenium complexes. oup.com While these studies often utilize precursors like [ReBr(CO)₃(thf)]₂ or Re₂(CO)₁₀, they establish the fundamental capability of rhenium centers to mediate such transformations. oup.comoup.com

Furthermore, polynuclear rhenium clusters have been investigated as homogeneous catalysts for the hydrogenation and isomerization of olefins. dtu.dk For example, dirhenium complexes treated with hydrogen can form tri- and tetranuclear rhenium clusters that are active catalysts, with their selectivity being tunable by modifying the ligands. dtu.dk The development of cationic rhenium complexes featuring N-heterocyclic carbene (NHC) ligands is also an active area of research, with potential applications in reactions like hydroamination, although success has been limited thus far. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts, where the active rhenium species is supported on a solid material, represent a major area of application for rhenium. Potassium hexachlororhenate(IV) can be used to prepare the rhenium precursors, such as rhenium oxides, needed for these supported catalysts.

The preparation of supported rhenium catalysts typically involves depositing a rhenium precursor onto a high-surface-area support like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or titania (TiO₂). A common method is incipient wetness impregnation, where a solution of a rhenium salt, such as ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) or perrhenic acid (HReO₄), is used to saturate the support material. rsc.orgmdpi.comresearchgate.net Potassium hexachlororhenate(IV) can be converted to these perrhenates for use in this process. researchgate.net After impregnation, the material is dried and then calcined at high temperatures (e.g., 500-600 °C) in air. oup.com This calcination step converts the precursor into highly dispersed rhenium oxide species, typically Re₂O₇, on the support surface. mdpi.comoup.com

Another preparation technique is the oxidative dispersion of metallic rhenium powder mixed with the support material under dry conditions. osti.gov Supported rhenium carbide catalysts can also be prepared by carburizing a rhenium-impregnated support at high temperatures under a mixture of ethylene (B1197577) and hydrogen. mdpi.com

Characterization of these catalysts is crucial for understanding their structure and performance. Techniques commonly employed include:

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are used to identify the structure of the surface rhenium oxide species. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the oxidation state and dispersion of rhenium on the support surface. rsc.orgresearchgate.net

Temperature-Programmed Reduction (TPR): TPR experiments measure the reducibility of the rhenium oxide species, which is influenced by the strength of the interaction with the support. rsc.orgresearchgate.net The reducibility of surface rhenium oxide species is highly dependent on the support, being more easily reduced on TiO₂ than on Al₂O₃. rsc.org

Ammonia Temperature-Programmed Desorption (TPD-NH₃): This method is used to characterize the acidity of the catalyst, which can be crucial for certain reactions. mdpi.com

The table below summarizes characterization findings for various supported rhenium catalysts.

| Catalyst Support | Re Precursor | Characterization Findings | Reference(s) |

| Al₂O₃, TiO₂ | Perrhenic Acid | Surface Re oxide species are well-dispersed. Reducibility is higher on TiO₂ than Al₂O₃. | rsc.org |

| SiO₂, Al₂O₃, ZrO₂ | - | Support acidity influences the nature of rhenium carbide species formed after carburization. | mdpi.com |

| Al₂O₃, SiO₂, ZrO₂, TiO₂ | Ammonium Perrhenate | XPS detected rhenium, confirming high dispersion. | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Olefin metathesis is a powerful reaction that rearranges carbon-carbon double bonds, and supported rhenium oxide catalysts are highly effective for this transformation. acs.orgnih.govnih.gov Specifically, rhenium heptoxide (Re₂O₇) supported on alumina (Al₂O₃) is a classic and active catalyst for the metathesis of both terminal and internal olefins. oup.comacs.org These catalysts are typically activated by heating under vacuum or an inert atmosphere. oup.com

The choice of support is critical. For instance, rhenium oxide on mesoporous alumina with a uniform pore size was found to be more active and selective for the metathesis of 1-octene (B94956) compared to a catalyst on standard γ-alumina. oup.com In contrast, a silica support was ineffective because the Re₂O₇ sublimed off during the high-temperature calcination step. oup.com

These catalysts are used in self-metathesis reactions (where two identical olefins react) and cross-metathesis reactions (between two different olefins). acs.org This technology is applied in the petrochemical industry to convert medium-weight olefins into a mixture of lighter and heavier olefins. acs.org

The table below presents research findings on rhenium-catalyzed olefin metathesis.

| Catalyst | Substrate(s) | Product | Selectivity/Yield | Conditions | Reference(s) |

| 7 wt% Re₂O₇/meso-Al₂O₃ | 1-Octene | 7-Tetradecene | 71.3% selectivity | 50 °C | oup.com |

| 7 wt% Re₂O₇/γ-Al₂O₃ | 1-Octene | 7-Tetradecene | 59.5% selectivity | 50 °C | oup.com |

| Re₂O₇/Al₂O₃ | 1-Hexene | C₂-C₁₀ Olefins | Equilibrium distribution | 25-100 °C | acs.org |

This table is interactive. Click on the headers to sort the data.

Rhenium-based catalysts, both monometallic and bimetallic, are gaining prominence in heterogeneous hydrogenation reactions due to their unique properties, including their changeable valence states and high oxophilicity. acs.orgacs.org These catalysts are active in a wide range of applications, from petroleum refining to the conversion of biomass into valuable chemicals and fuels. acs.orgrsc.org

Supported rhenium catalysts are effective for the hydrogenation of levulinic acid, a key platform chemical derived from biomass, to produce γ-valerolactone (GVL) and other valuable products like alkyl valerates and pentanol. frontiersin.orgrsc.org The acidity of the support plays a crucial role in these reactions, often promoting ring-opening and subsequent reduction steps. rsc.org For instance, bimetallic Re-Ru-O catalysts on an acidic HZSM-5 support have shown very high productivity in converting methyl levulinate to methyl valerate (B167501) and valeric acid. rsc.org It has been noted, however, that over-reduction of the rhenium can be detrimental to catalyst activity, suggesting that a pre-reduction step is not always necessary or beneficial. rsc.org

The table below summarizes findings from hydrogenation reactions using rhenium-based catalysts.

| Catalyst | Substrate | Primary Product(s) | Conversion/Productivity | Conditions | Reference(s) |

| 2 wt.% Ru/TiO₂ (Re comparison) | Levulinic Acid | γ-Valerolactone (GVL) | ~100% Conversion | 130 °C, 40 bar H₂ | nih.gov |

| Re-Ru-O/HZSM-5 | Methyl Levulinate | Methyl Valerate, Valeric Acid | 512 mmol g⁻¹ h⁻¹ | 160 °C, 80 bar H₂ | rsc.org |

| 5% Pt/CB (Re comparison) | Benzalacetone | 4-phenyl-2-butanone | 87% Yield | 140 °C, Flow | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Mechanistic Insights into Catalytic Cycles and Active Species Identification

Understanding the reaction mechanisms and identifying the true active species are critical for optimizing catalytic performance. For reactions catalyzed by rhenium species derived from precursors like potassium hexachlororhenate(IV), the mechanisms vary significantly with the reaction type.

For olefin metathesis , the reaction is generally accepted to proceed via the Chauvin mechanism. nih.gov This mechanism involves the formation of a metal-alkylidene (metal-carbene) species as the active catalyst. The cycle proceeds through a [2+2] cycloaddition between the metal-alkylidene and the substrate olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the product olefin and regenerate a new metal-alkylidene, which continues the catalytic cycle. For supported Re₂O₇/Al₂O₃ catalysts, the active sites are high-oxidation-state rhenium alkylidenes formed on the catalyst surface. Well-defined Re(VII) alkylidyne complexes have also been studied as highly active metathesis catalysts. acs.org

In hydrogenation reactions , the mechanism depends on the catalyst and substrate. For supported metallic rhenium catalysts, the reaction typically involves the dissociative adsorption of hydrogen onto the metal surface, followed by the stepwise hydrogenation of the substrate. The oxophilic nature of rhenium is believed to play a key role, especially in the hydrodeoxygenation of biomass-derived molecules, where it facilitates the cleavage of C-O bonds. acs.orgacs.org In some systems, rhenium carbide species are the active phase. mdpi.com

For homogeneous C-H activation reactions , mechanistic studies suggest a pathway involving the coordination of a directing group to the rhenium center, followed by C-H bond activation to form a metallacycle. oup.comoup.com An unsaturated molecule then inserts into the Re-C bond. The cycle is completed by reductive elimination, which releases the final product and regenerates the active catalytic species. oup.com Density Functional Theory (DFT) calculations have been employed to investigate the energetics of these pathways, for example, in Re(V)-catalyzed alkyne metathesis, revealing the formation of rhenacyclobutadiene intermediates. acs.orgnih.gov The identification of active species in these cycles can be challenging; they may be short-lived intermediates such as coordinatively unsaturated complexes or specific surface sites on a heterogeneous support. acs.orgcapes.gov.br

Computational Modeling and Molecular Simulation

Classical Molecular Dynamics Simulations

Classical Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, allowing the study of the time-dependent behavior of molecular systems. arxiv.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can predict macroscopic properties from the microscopic interactions.

In the solid state, potassium hexachlororhenate(IV) adopts a cubic crystal lattice. iaea.org MD simulations can be employed to investigate the vibrational dynamics of the [ReCl₆]²⁻ anion and the potassium cations within this crystal structure. Such simulations can shed light on phase transitions, thermal expansion, and the diffusion of ions at elevated temperatures. While specific MD studies on the condensed phase dynamics of K₂[ReCl₆] are not widely reported, the methodologies are well-established. For instance, MD simulations have been successfully used to study the dynamic properties of other potassium-containing systems, such as potassium channels, revealing mechanisms of ion transport and selectivity. nih.govnih.gov

The dynamic behavior of the [ReCl₆]²⁻ ion in solution is also of significant interest. Studies on the hydrolysis of the hexachlororhenate(IV) ion have shown that it undergoes reaction in aqueous solutions, eventually leading to the precipitation of rhenium dioxide. researchgate.net MD simulations can model the interactions between the [ReCl₆]²⁻ anion and water molecules, providing a step-by-step understanding of the solvation and subsequent hydrolysis pathway. Furthermore, many rhenium complexes are known to exhibit dynamic processes in solution, and while these are often studied by NMR, MD can provide a complementary, atomistic view of these rearrangements. nih.gov

The accuracy of classical MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Developing a reliable force field for systems containing heavy transition metals like rhenium is a non-trivial task.

A common approach involves parameterizing the force field to reproduce experimental data and results from high-level quantum mechanical calculations. nih.gov For the [ReCl₆]²⁻ anion, this would involve defining parameters for:

Bond stretching: Re-Cl bonds

Angle bending: Cl-Re-Cl angles

Non-bonded interactions: van der Waals and electrostatic interactions

The table below outlines a typical set of potential functions used in a classical force field.

| Interaction Type | Potential Function | Description |

| Bond Stretching | E = kᵣ(r - r₀)² | Harmonic potential describing the energy cost of stretching or compressing a bond from its equilibrium length (r₀). |

| Angle Bending | E = kₐ(θ - θ₀)² | Harmonic potential for the energy cost of deviating from the equilibrium bond angle (θ₀). |

| Torsional (Dihedral) | E = Σ Vₙ[1 + cos(nφ - δ)] | Describes the energy barrier to rotation around a central bond. For an octahedral complex like [ReCl₆]²⁻, specific dihedral terms might be less critical than in organic molecules. |

| Non-bonded (van der Waals) | E = 4ε[(σ/r)¹² - (σ/r)⁶] | The Lennard-Jones potential models the short-range repulsive and long-range attractive (dispersion) forces between atoms. |

| Non-bonded (Electrostatic) | E = (qᵢqⱼ) / (4πε₀rᵢⱼ) | Coulomb's Law describes the electrostatic interaction between atomic partial charges (qᵢ, qⱼ). |

Validation of such a force field is crucial. For solid-state materials, this often involves comparing simulation results with experimental data. researchgate.net A previously developed OPLS-based all-atom force field for organometallic compounds was extended to a series of transition metals, and its validation was based on reported structural data and experimentally determined standard molar enthalpies of sublimation. nih.gov This force field was able to reproduce volumetric properties with an average deviation of less than 2% and enthalpies of sublimation with an accuracy better than 2.3 kJ·mol⁻¹. researchgate.netnih.gov Similar validation protocols would be necessary for a K₂[ReCl₆] force field, comparing simulated lattice parameters, density, and thermodynamic properties against known experimental values. sigmaaldrich.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful compromise between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. nih.gov In a QM/MM simulation, a chemically active region of the system (e.g., the [ReCl₆]²⁻ anion during a reaction) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the crystal lattice) is described by a more computationally efficient MM force field. nih.govgromacs.org

This approach is particularly well-suited for studying chemical reactions in condensed phases. cecam.org For instance, the hydrolysis of the [ReCl₆]²⁻ anion could be modeled by treating the anion and a few surrounding water molecules at the QM level, while the rest of the aqueous solution is handled by MM. This would allow for an accurate description of the bond-breaking and bond-forming events during the hydrolysis reaction, while still accounting for the bulk solvent effects. cecam.org

The development of QM/MM schemes for extended periodic systems further enhances their applicability to solid-state chemistry. arxiv.org This would enable the study of defects, dopants, or surface reactions in the K₂[ReCl₆] crystal lattice with high accuracy in the region of interest.

Predictive Modeling of Material Properties and Reaction Pathways

Computational chemistry is increasingly used not just to explain existing data but to predict the properties and reactivity of new or uncharacterized materials. mdpi.com

For potassium hexachlororhenate(IV), density functional theory (DFT) calculations can be used to predict a wide range of properties. These include:

Electronic Structure: The HOMO-LUMO gap, which can provide insights into the color and photochemical properties of the compound. acs.org

Magnetic Properties: The [ReCl₆]²⁻ anion contains a Re(IV) center with a d³ electron configuration, making it paramagnetic. DFT can be used to calculate the magnetic susceptibility and understand magnetic coupling in the solid state. mdpi.com

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in structural characterization.

Predictive modeling also extends to reaction pathways. Computational studies on other rhenium complexes have successfully elucidated complex reaction mechanisms, such as the activation of nitriles. weizmann.ac.il For K₂[ReCl₆], computational modeling could be used to explore potential ligand substitution reactions or redox processes. By calculating the energy profiles of different reaction coordinates, the most likely pathways and the structures of transition states and intermediates can be identified.

Machine learning approaches are also emerging as a powerful tool for materials property prediction. mdpi.com By training models on large datasets of known materials, it is possible to predict properties like stability, bulk modulus, and formation energy for new compounds based solely on their chemical formula. mdpi.comnih.gov While a specific model for hexachlororhenates may not exist, the general framework demonstrates the potential for high-throughput screening of related rhenium-based materials for various applications.

The table below summarizes some of the properties of K₂[ReCl₆] that can be investigated using predictive modeling techniques.

| Property | Computational Method | Predicted Information |

| Crystal Structure | DFT, Classical MD | Lattice parameters, density, phase stability. iaea.org |

| Electronic Properties | DFT | Band gap, density of states, optical absorption. |

| Magnetic Properties | DFT | Magnetic moment, exchange coupling constants. mdpi.com |

| Vibrational Properties | DFT | IR and Raman active modes. |

| Thermodynamic Stability | DFT | Enthalpy of formation, decomposition pathways. |

| Reaction Pathways | DFT, QM/MM | Mechanisms of hydrolysis, ligand exchange, and redox reactions. researchgate.netweizmann.ac.il |

Future Research Directions and Emerging Applications

Advanced Spectroscopic Techniques for In Situ and Operando Studies

The application of advanced spectroscopic methods for real-time, under-reaction-conditions analysis is set to revolutionize our understanding of potassium hexachlororhenate(IV) and its derivatives. matthey.comunito.it In situ and operando spectroscopy, which allow for the observation of catalytic and chemical processes as they occur, are powerful tools for elucidating reaction mechanisms and identifying transient intermediates. matthey.comunito.it

Techniques such as time-resolved infrared (IR) spectroscopy can reveal the dynamics of ligand exchange and the behavior of the complex at interfaces. rsc.orgresearchgate.net For instance, studies on related rhenium tricarbonyl complexes have demonstrated the ability to monitor the transition of the molecular environment from flexible to rigid when embedded in a zirconium oxide layer. rsc.orgresearchgate.net X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) performed under near-ambient pressure (NAP-XPS) can provide critical information on the electronic structure and oxidation state of the rhenium center during a reaction. matthey.comrsc.org These techniques are crucial for understanding how the complex interacts with substrates and how its structure evolves, which is fundamental knowledge for designing more efficient catalysts and materials. matthey.commpg.de

Exploration of Novel Reactivity Pathways and Synthetic Methodologies

While the synthesis of potassium hexachlororhenate(IV) is well-established, future research will likely focus on exploring new reaction pathways to create novel rhenium-containing compounds with unique properties. wikipedia.org This includes the development of synthons, which are versatile building blocks for more complex molecules. nih.govchimia.ch For example, rhenium(II) complexes, a relatively underexplored oxidation state, are being investigated as potential synthons for creating new paramagnetic materials. chimia.chresearchgate.net

Microwave-assisted synthesis is another promising area, offering faster reaction times and potentially different product selectivities compared to traditional heating methods. nih.gov Research into microwave-assisted synthesis of organometallic rhenium(I) complexes has shown its potential for creating new classes of synthons for carboxylato and sulfonato complexes. nih.gov The exploration of such novel synthetic methodologies could lead to the discovery of new rhenium compounds with applications in areas like medicinal chemistry and materials science. chimia.chresearchgate.net

Design and Development of New Catalytic Systems

Rhenium complexes have shown significant promise in various catalytic applications, and potassium hexachlororhenate(IV) serves as a valuable precursor in this field. fishersci.cajst.go.jpmdpi.com Future research will focus on designing and developing new catalytic systems with enhanced activity, selectivity, and stability. This includes the preparation of supported rhenium catalysts, where the active rhenium species is dispersed on a high-surface-area material like alumina (B75360) or zeolite. mdpi.com

For instance, potassium hexachlororhenate(IV) is used in the preparation of supported rhenium tricarbonyls which are active in propylene (B89431) hydrogenation. fishersci.ca Rhenium-based catalysts are also being explored for a range of other reactions, including olefin metathesis, oxidation reactions, and hydrogenation reactions. jst.go.jpmdpi.comacs.org The development of homogeneous rhenium-based catalysts that can model the behavior of heterogeneous systems is also an active area of research. rsc.org A key area of interest is water splitting, where rhenium-based electrocatalysts are being investigated for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). acs.org

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.